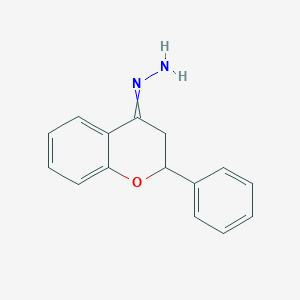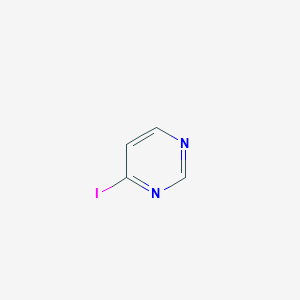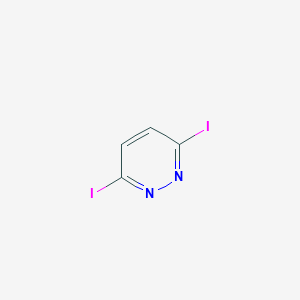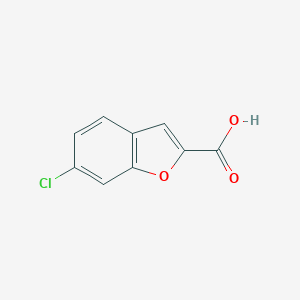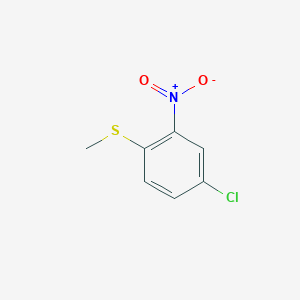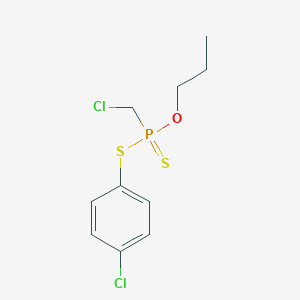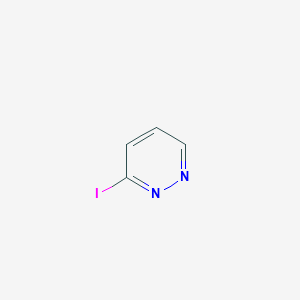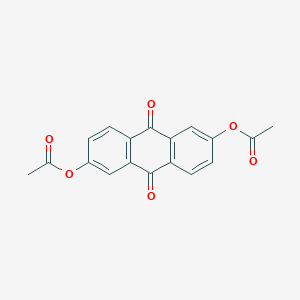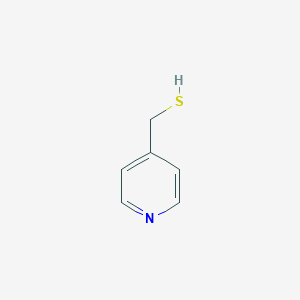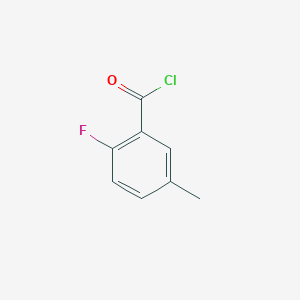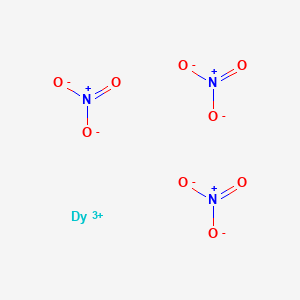
2-Methylmorpholine-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methylmorpholine-4-carboxamide, also known as MMCA, is a chemical compound that is widely used in scientific research. It is a derivative of morpholine and is commonly used as a reagent in organic synthesis. MMCA has a unique chemical structure that makes it highly useful in various biochemical and physiological studies. In
作用机制
2-Methylmorpholine-4-carboxamide works by inhibiting the activity of certain enzymes, such as acyl-CoA:cholesterol acyltransferase (ACAT) and diacylglycerol acyltransferase (DGAT). This inhibition leads to a decrease in the production of cholesterol and triglycerides, which are major contributors to the development of cardiovascular diseases. 2-Methylmorpholine-4-carboxamide also has anti-inflammatory properties, which make it useful in the treatment of various inflammatory conditions.
生化和生理效应
2-Methylmorpholine-4-carboxamide has various biochemical and physiological effects. It has been shown to decrease the levels of cholesterol and triglycerides in the blood, which can help prevent the development of cardiovascular diseases. 2-Methylmorpholine-4-carboxamide also has anti-inflammatory properties, which make it useful in the treatment of various inflammatory conditions, such as rheumatoid arthritis and psoriasis.
实验室实验的优点和局限性
One of the major advantages of using 2-Methylmorpholine-4-carboxamide in lab experiments is its ability to inhibit the activity of certain enzymes, which can help researchers understand the mechanisms of various diseases. 2-Methylmorpholine-4-carboxamide is also relatively easy to synthesize and is readily available. However, one of the limitations of using 2-Methylmorpholine-4-carboxamide is its potential toxicity, which can limit its use in certain experiments.
未来方向
There are numerous future directions for the use of 2-Methylmorpholine-4-carboxamide in scientific research. One area of interest is the development of new anti-cancer drugs that utilize 2-Methylmorpholine-4-carboxamide as a building block. 2-Methylmorpholine-4-carboxamide is also being studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to inhibit the production of beta-amyloid, which is a major contributor to the development of the disease. Additionally, 2-Methylmorpholine-4-carboxamide is being studied for its potential use in the treatment of various metabolic disorders, such as diabetes and obesity.
合成方法
2-Methylmorpholine-4-carboxamide can be synthesized using various methods. One of the most common methods is the reaction of 2-methylmorpholine with phosgene, followed by the reaction of the resulting product with ammonia. Another method involves the reaction of 2-methylmorpholine with chloroformate, followed by the reaction with ammonia. Both methods are efficient and yield high-quality 2-Methylmorpholine-4-carboxamide.
科学研究应用
2-Methylmorpholine-4-carboxamide has numerous applications in scientific research. It is commonly used as a reagent in organic synthesis, especially in the synthesis of peptides and proteins. 2-Methylmorpholine-4-carboxamide is also used in the preparation of various pharmaceuticals, such as anti-cancer drugs and anti-inflammatory drugs. 2-Methylmorpholine-4-carboxamide is also used as a building block in the synthesis of various polymers and materials.
属性
CAS 编号 |
139994-84-6 |
|---|---|
产品名称 |
2-Methylmorpholine-4-carboxamide |
分子式 |
C6H12N2O2 |
分子量 |
144.17 g/mol |
IUPAC 名称 |
2-methylmorpholine-4-carboxamide |
InChI |
InChI=1S/C6H12N2O2/c1-5-4-8(6(7)9)2-3-10-5/h5H,2-4H2,1H3,(H2,7,9) |
InChI 键 |
PSBKPDBAKUAHJD-UHFFFAOYSA-N |
SMILES |
CC1CN(CCO1)C(=O)N |
规范 SMILES |
CC1CN(CCO1)C(=O)N |
同义词 |
4-Morpholinecarboxamide,2-methyl-(9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![[3,3'-Bipyridine]-5-carboxylic acid](/img/structure/B154828.png)
